molecular formula C29H23F4N3O B12493740 1-(3,4-dimethylphenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(3,4-dimethylphenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12493740
M. Wt: 505.5 g/mol
InChI Key: AUBROMIQOIILQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethylphenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethylphenyl)-6-phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
  • 1-(3,4-dimethylphenyl)-6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

1-(3,4-dimethylphenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the 2-fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H23F4N3O

Molecular Weight

505.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-6-[4-[(2-fluorophenyl)methoxy]phenyl]-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C29H23F4N3O/c1-17-8-11-22(14-18(17)2)36-28-27(19(3)35-36)24(29(31,32)33)15-26(34-28)20-9-12-23(13-10-20)37-16-21-6-4-5-7-25(21)30/h4-15H,16H2,1-3H3

InChI Key

AUBROMIQOIILQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=C(C=C4)OCC5=CC=CC=C5F)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.